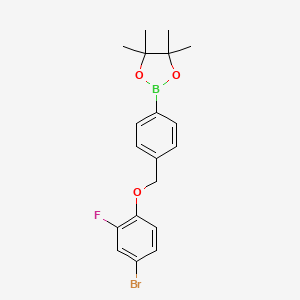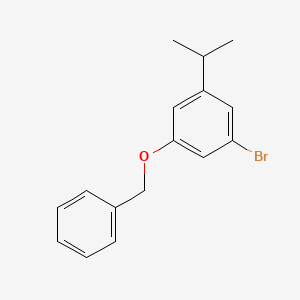
1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as 4-fluoro-2-methylbenzophenone and 4-fluoro-2-methylbenzaldehyde. It is also used in the synthesis of organic compounds, such as 4-fluoro-2-methylbenzaldehyde and 4-fluoro-2-methylbenzaldehyde. In addition, it is used in the synthesis of pharmaceuticals, such as 4-fluoro-2-methylbenzyl alcohol and 4-fluoro-2-methylbenzamide.
Wirkmechanismus
The mechanism of action of 1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene is complex and involves several steps. Firstly, the reaction of 1-bromo-4-fluorobenzene with sodium hydroxide forms 1-hydroxy-4-fluorobenzene. Secondly, the reaction of 1-hydroxy-4-fluorobenzene with benzyl bromide forms 1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene. Lastly, the reaction of 1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene with sodium hydroxide forms 1-benzyloxy-2-hydroxy-5-fluoro-4-methylbenzene.
Biochemical and Physiological Effects
1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to possess anti-inflammatory and anti-oxidant properties. In addition, it has been shown to possess anti-fungal activity, and it has been shown to possess anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene has a range of advantages and limitations when used in lab experiments. The main advantage of using this compound in lab experiments is its relatively low cost. In addition, it is easy to synthesize and it has a wide range of applications in scientific research. However, the main limitation of using this compound in lab experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.
Zukünftige Richtungen
1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene has a wide range of potential future directions. These include further research into its biochemical and physiological effects, its potential applications in drug development, and its potential use as a catalyst in organic synthesis. In addition, further research into its mechanism of action and its potential applications in nanotechnology and materials science is also needed. Finally, further research into its potential use as a food preservative and its potential applications in agriculture and food production is also needed.
Synthesemethoden
1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene is synthesized through a three-step process. The first step involves the reaction of 1-bromo-4-fluorobenzene with sodium hydroxide to form 1-hydroxy-4-fluorobenzene. The second step involves the reaction of 1-hydroxy-4-fluorobenzene with benzyl bromide to form 1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene. The third step involves the reaction of 1-benzyloxy-2-bromo-5-fluoro-4-methylbenzene with sodium hydroxide to form 1-benzyloxy-2-hydroxy-5-fluoro-4-methylbenzene.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(15)14(8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZGFSNCKOWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














